1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrole ring, a pyridine ring, and functional groups such as chloro and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the chlorination of 3-(trifluoromethyl)pyridine to introduce the chloro group. This intermediate is then reacted with a thiol derivative to form the sulfanyl linkage. The final step involves the cyclization of the intermediate with maleic anhydride under controlled conditions to form the dihydro-1H-pyrrole-2,5-dione ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione
Comparison: Compared to similar compounds, 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and lipophilicity. These features make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
This compound’s versatility and unique chemical properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2S/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUCIWODRVZVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148423 | |
Record name | 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338397-94-7 | |
Record name | 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338397-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.